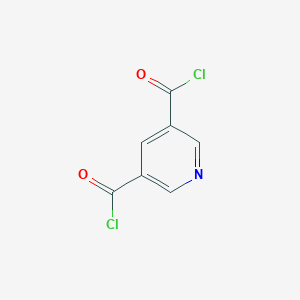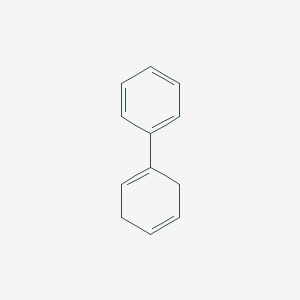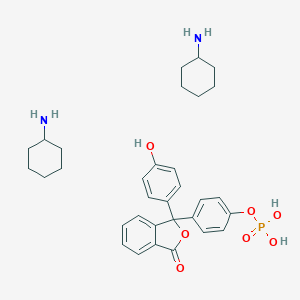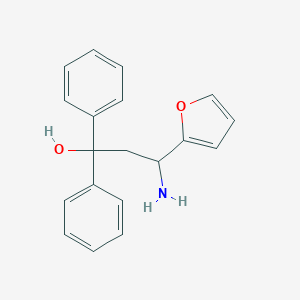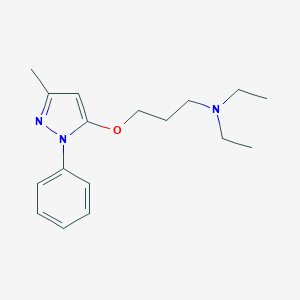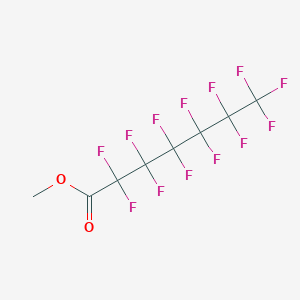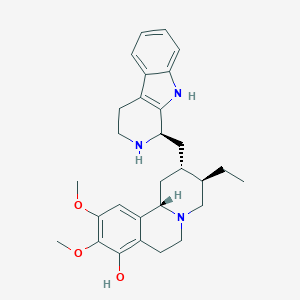
Alangimarckine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alangimarckine is a natural product that is found in the leaves of Alangium longiflorum, a plant that is native to Southeast Asia. This alkaloid compound has been the subject of scientific research due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Alangimarckine, an alkaloid from Alangium, has been synthesized and studied for its structure and absolute configuration. Fujii et al. (1985) achieved the first total synthesis of alangimarckine, confirming its structure and stereochemistry through a series of intermediates (Fujii, Kogen, Yoshifuji, & Ohba, 1985).
Biosynthesis Pathways
- The biosynthesis of alangimarckine in Alangium lamarckii has been explored by Jain, Sinha, and Bhakuni (2002), highlighting specific utilization of compounds like N-deacetylisoipecoside in its formation (Jain, Sinha, & Bhakuni, 2002).
Biogenetic Conversion Studies
- Itoh, Tanahashi, and Nagakura (1996) investigated the biogenetic conversion of alangiside into alangimarckine, shedding light on the plant's metabolic pathways and the absolute configuration of these compounds (Itoh, Tanahashi, & Nagakura, 1996).
Antimicrobial Activity
- Studies have also explored the antimicrobial properties of Alangium salviifolium, which contains alkaloids including alangimarckine. Pandian, Banu, and Ganesan (2006) focused on evaluating the efficacy of natural plant products like Alangium salviifolium as anti-infective agents (Pandian, Banu, & Ganesan, 2006).
Traditional Medicine and Pharmacological Activities
- The genus Alangium, including alangimarckine, has been reviewed for its traditional uses and pharmacological activities. Hu et al. (2020) provided a comprehensive overview of Alangium's ethnomedicinal effectiveness, including a focus on diverse biological effects (Hu et al., 2020).
Eigenschaften
CAS-Nummer |
13849-53-1 |
|---|---|
Produktname |
Alangimarckine |
Molekularformel |
C29H37N3O3 |
Molekulargewicht |
475.6 g/mol |
IUPAC-Name |
(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-8-ol |
InChI |
InChI=1S/C29H37N3O3/c1-4-17-16-32-12-10-21-22(15-26(34-2)29(35-3)28(21)33)25(32)14-18(17)13-24-27-20(9-11-30-24)19-7-5-6-8-23(19)31-27/h5-8,15,17-18,24-25,30-31,33H,4,9-14,16H2,1-3H3/t17-,18-,24+,25-/m0/s1 |
InChI-Schlüssel |
BZIKDLPHKDIUHH-PCYHDRSOSA-N |
Isomerische SMILES |
CC[C@H]1CN2CCC3=C(C(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=C(CCN4)C6=CC=CC=C6N5)OC)OC)O |
SMILES |
CCC1CN2CCC3=C(C(=C(C=C3C2CC1CC4C5=C(CCN4)C6=CC=CC=C6N5)OC)OC)O |
Kanonische SMILES |
CCC1CN2CCC3=C(C(=C(C=C3C2CC1CC4C5=C(CCN4)C6=CC=CC=C6N5)OC)OC)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



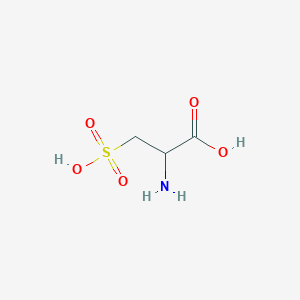
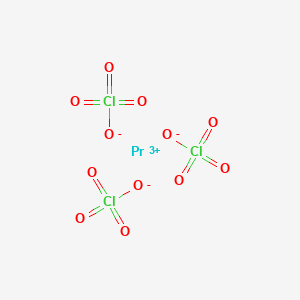
![1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one](/img/structure/B81833.png)
![Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B81834.png)
![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B81835.png)
![N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide)](/img/structure/B81836.png)


